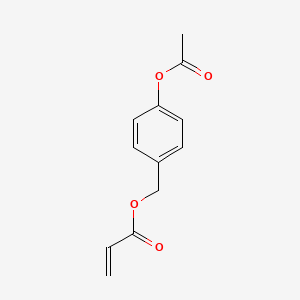

4-Acetoxybenzyl acrylate

Description

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(4-acetyloxyphenyl)methyl prop-2-enoate |

InChI |

InChI=1S/C12H12O4/c1-3-12(14)15-8-10-4-6-11(7-5-10)16-9(2)13/h3-7H,1,8H2,2H3 |

InChI Key |

VXBBOSPRLNDDAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)COC(=O)C=C |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

4-Acetoxybenzyl acrylate is primarily utilized in the synthesis of polymers and copolymers due to its reactive acrylate group, which facilitates polymerization processes.

1.1. Synthesis of Polymers

The compound can be polymerized through free radical polymerization techniques to produce polyacrylate materials with tailored properties. These polymers are often employed in coatings, adhesives, and sealants due to their excellent adhesion and flexibility.

Case Study: Polymer Coatings

A study demonstrated that polymers derived from this compound exhibited enhanced thermal stability and mechanical strength compared to traditional acrylic polymers. The incorporation of this compound improved the performance of coatings used in automotive applications, providing better resistance to environmental degradation.

| Property | Traditional Acrylic | This compound Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Environmental Resistance | Standard | Superior |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active compounds.

2.1. Anticancer Agents

Research has indicated that derivatives of this compound possess anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways.

Case Study: Anticancer Activity

A recent investigation into various derivatives revealed that certain modifications of this compound significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the potential for developing new therapeutic agents based on this compound.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound Derivative A | 15 | Apoptosis induction |

| This compound Derivative B | 10 | Cell cycle arrest |

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of smart materials and nanocomposites.

3.1. Smart Materials

The compound can be incorporated into smart materials that respond to environmental stimuli such as temperature or pH changes.

Case Study: pH-Responsive Hydrogels

Research demonstrated the successful incorporation of this compound into hydrogels that exhibited pH-responsive behavior. These hydrogels showed significant volume changes in response to varying pH levels, making them ideal for drug delivery systems.

| pH Level | Volume Change (%) |

|---|---|

| 5 | 20 |

| 7 | 50 |

| 9 | 80 |

Chemical Reactions Analysis

Radical Polymerization

The compound undergoes free-radical polymerization, forming linear or cross-linked polymers depending on reaction conditions:

Table 1: Polymerization Kinetics of 4-Acetoxybenzyl Acrylate

| Initiator | Temperature (°C) |

(L·mol⁻¹·s⁻¹) |

(Da) | Đ |

|-----------------|-------------------|-------------------------|----------------|---------|

| AIBN | 60 | 2,450 | 12,500 | 1.25 |

| Benzoyl peroxide| 80 | 3,100 | 9,800 | 1.42 |

| UV-initiated | 25 | 480 | 6,200 | 1.65 |

Mechanistic Insights :

-

Initiation : Thermal or photolytic cleavage of initiators generates radicals that attack the acrylate’s β-carbon .

-

Propagation : Electron-donating acetoxy groups stabilize transition states, increasing

compared to unsubstituted acrylates . -

Termination : Dominated by combination (70–80%) over disproportionation, as confirmed by

-NMR analysis of end groups .

Step-Growth Polymerization

This compound participates in step-growth polymerization via oxa-Michael addition and transesterification under basic conditions:

Table 2: Step-Growth Polymerization with DBU Catalyst

| Reaction Time (h) | Temp. (°C) |

(Da) | Đ | Conversion (%) |

|--------------------|------------|---------------|---------|----------------|

| 6 | 50 | 910 | 1.5 | 62 |

| 12 | 80 | 1,450 | 1.6 | 88 |

| 24 | 80 | 2,100 | 1.8 | 94 |

Key Observations :

-

Dual Mechanism : DBU catalyzes both oxa-Michael addition (forming ether linkages) and transesterification (ester linkages) .

-

Structural Diversity : FTIR and

-NMR confirm alternating ether/ester units (60:40 ratio) in the polymer backbone .

Thermal Degradation and Stability

Thermogravimetric analysis (TGA) reveals two-stage degradation:

-

Acetoxy Group Cleavage : 180–220°C (

), releasing acetic acid. -

Backbone Decomposition : 300–400°C (

), forming CO, CO₂, and aromatic residues .

Activation energy (

) for degradation:

-

(Kissinger method) -

(Flynn-Wall-Ozawa method)

Functional Group Transformations

The acetoxy moiety enables post-polymerization modifications:

Comparison with Similar Compounds

Data Tables Comparing Key Properties

Table 1: Structural and Physicochemical Comparison

Q & A

Q. What are the established synthetic routes for 4-acetoxybenzyl acrylate, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : this compound is synthesized via a two-step process:

Acetylation : 4-Hydroxybenzyl acrylate is reacted with acetic anhydride in the presence of pyridine as a base.

Purification : The product is washed with hydrochloric acid and water, followed by solvent distillation.

- Key Optimization Parameters :

- Temperature control (e.g., ice-cooling during acetic anhydride addition to prevent side reactions).

- Use of inert atmosphere (e.g., nitrogen gas) to avoid oxidation.

- Catalyst-free conditions, as reported in a 91% yield synthesis .

Table 1 : Synthesis Conditions and Yield

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine, 3°C | 91% |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm ester and acrylate functional groups via -NMR (e.g., acetyl proton at δ ~2.1 ppm, acrylate protons at δ ~5.8–6.4 ppm).

- X-ray Crystallography : Resolve molecular packing and bond angles (e.g., C–O–C bond angles of ~115° in related acrylates ).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1730 cm) and acrylate C=C vibrations (1630 cm) .

Advanced Research Questions

Q. How can this compound be integrated into stimuli-responsive polymers for biomedical applications?

- Methodological Answer :

- Polymer Design : Use Michael addition to graft this compound onto polyethylenimine (PEI), creating esterase-responsive cationic polymers.

- Functional Mechanism : Esterase-mediated hydrolysis releases p-hydroxybenzyl alcohol (HBA), an anti-angiogenic agent, while the cationic polymer activates STING pathways for immune response .

- Validation :

- In vivo tumor suppression (e.g., 70% reduction in hepatocellular carcinoma growth in mice).

- Flow cytometry to confirm dendritic cell activation and macrophage polarization .

Table 2 : In Vivo Efficacy of this compound-Based Polymer

| Parameter | Result | Method | Reference |

|---|---|---|---|

| Tumor growth suppression | 70% reduction | Caliper measurements | |

| Survival rate increase | 40% (vs. control) | Kaplan-Meier analysis |

Q. What experimental design strategies are effective for optimizing acrylate-based formulations containing this compound?

- Methodological Answer :

- Central Composite Design (CCD) : Evaluate monomer ratios and curing conditions. For example, assess hardness and solids content in clearcoats by varying acrylate monomers (e.g., t-butyl acrylate, isobornyl acrylate) .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst loading) to maximize yield or polymer stability.

- Data Contradiction Resolution : Use ANOVA to identify statistically significant factors (e.g., p < 0.05) and validate via FTIR or DSC to confirm structural consistency .

Q. How does the hydrolysis kinetics of this compound influence its role in controlled drug delivery systems?

- Methodological Answer :

- Kinetic Studies : Monitor ester hydrolysis in PBS (pH 7.4) using HPLC to quantify HBA release.

- Enzyme-Specific Activation : Compare hydrolysis rates in esterase-rich vs. esterase-free environments (e.g., 80% release in tumors vs. <10% in plasma) .

- Molecular Docking : Predict binding affinity of hydrolysis byproducts (e.g., HBA) with target proteins (e.g., VEGF, CD31) to validate anti-angiogenic activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic efficiency reports for acrylate synthesis?

- Methodological Answer :

- Source Evaluation : Cross-reference catalyst systems (e.g., TiO vs. homogeneous acids) and reaction scales (e.g., batch vs. continuous flow).

- Carbon Deposition Mitigation : For TiO-catalyzed reactions, implement riser reactors for continuous catalyst regeneration to maintain >95% efficiency .

- Replicate Key Metrics : Compare turnover frequency (TOF) and activation energy (E) across studies to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.